molecular formula C20H22N2O3S B263858 [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine

[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine

Cat. No.: B263858
M. Wt: 370.5 g/mol
InChI Key: DLUAIJQSFNKCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is a complex organic compound that features a naphthalene ring system substituted with a pentyloxy group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Naphthalenesulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Introduction of the Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, typically using pentyloxy chloride and a base such as sodium hydride.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, using 2-chloropyridine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
  • 4-(hexyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
  • 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide

Uniqueness

[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, while the pyridinyl group contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22)

InChI Key

DLUAIJQSFNKCIO-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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